molecular formula C13H15F3O2 B15242118 2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone CAS No. 1443336-89-7

2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone

Cat. No.: B15242118
CAS No.: 1443336-89-7
M. Wt: 260.25 g/mol
InChI Key: HIURAYRTIADSND-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone is a trifluoromethylated aromatic ketone featuring a 3-isobutoxy-4-methylphenyl substituent. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the isobutoxy and methyl groups may influence steric and electronic interactions, solubility, and reactivity .

Properties

CAS No.

1443336-89-7

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-methyl-3-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C13H15F3O2/c1-8(2)7-18-11-6-10(5-4-9(11)3)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3

InChI Key

HIURAYRTIADSND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methylacetophenone and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

    Iso-Butoxy Substitution:

Industrial Production Methods

Industrial production of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Reaction Conditions for Acylation

ReagentCatalyst/ConditionsYieldSource
Trifluoroacetic anhydrideAlCl₃, CH₂Cl₂, 0°C18.1%
4'-IsobutoxyacetophenoneTrifluoroacetic anhydrideN/A

Reactivity Profile

The compound exhibits reactivity typical of ketones , with additional modulation from the trifluoromethyl (CF₃) and isobutoxy (OCH(CH₂CH(CH₃)₂)) groups:

  • Electrophilic carbonyl reactivity : The CF₃ group strongly withdraws electron density, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic additions (e.g., hydride reductions, Grignard quenching) .

  • Stability under acidic/basic conditions : The trifluoromethyl group increases resistance to hydrolysis, while the isobutoxy group may undergo elimination or substitution under specific conditions.

  • Biological interactions : The CF₃ group enhances lipophilicity, enabling membrane permeability and interactions with enzymes or receptors .

Mechanism of Nucleophilic Addition

CF3C(OPh)O+NuCF3C(OPh)ONu\text{CF}_3\text{C}(\text{OPh})\text{O} + \text{Nu}^- \rightarrow \text{CF}_3\text{C}(\text{OPh})\text{O}^{-}\text{Nu}
Electron-deficient carbonyl reacts with nucleophiles (Nu), forming tetrahedral intermediates .

As a Ketone Precursor

  • Reduction reactions : Conventional ketone reductions (e.g., NaBH₄, LiAlH₄) yield secondary alcohols.

  • Oxime formation : Reaction with hydroxylamine derivatives produces oximes, which are intermediates in medicinal chemistry .

As an Acylating Agent

  • Friedel-Crafts acylation : Transfers the acyl group to activated aromatic rings under Lewis acid catalysis .

  • Amide formation : Reacts with amines to form acylamides, though stability may vary due to steric hindrance from the CF₃ group.

Thermal and Chemical Stability

  • Thermal decomposition : Stable under standard reaction conditions but may decompose at high temperatures (>200°C) due to the CF₃ group’s electron-withdrawing effect.

  • Hydrolytic stability : Resists hydrolysis in aqueous solutions, even under acidic conditions.

Grignard Reaction Example

StepReagents/ConditionsProductYieldSource
Halobenzene preparationBromine, Mg metal, THFGrignard reagentN/A
Ketene quenchingKetene, Fe ligand complex, -10°CTrifluoromethyl acetophenone75–85%

Oximation Reaction

ReagentConditionsProductSource
Hydroxylamine hydrochlorideNaOH, ethanol/waterOxime derivative

Challenges and Considerations

  • Regioselectivity : Halogenation of benzotrifluoride derivatives often yields meta-dominant isomers, requiring purification steps .

  • Impurity control : Processes must minimize unknown impurities (<0.1%) to ensure product quality .

  • Scale-up limitations : Grignard reactions and ketene handling may pose safety concerns during large-scale synthesis .

Scientific Research Applications

3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Data Tables for Critical Comparisons

Table 1: Substituent Effects on Yield and Reactivity

Substituent Type Example Compound Yield (%) Notable Reactivity/Application Reference
Aromatic (Phenyl) 2a 80 High regioselectivity in triazole synthesis
Alkyl (Propyl/Pentyl) 3g, 3h 88–93 Steric tolerance in alkylation
Heterocyclic (Indole) 2,2,2-Trifluoro-1-(1H-indol-2-yl) N/A Anticancer activity, nitro deprotection

Table 2: Molecular Weight and Functional Group Trends

Functional Group Average Molecular Weight (g/mol) Key Property
Triazole + Trifluoroethanone 230–250 High crystallinity, moderate solubility
Methoxy/Aryl Ether 200–210 Enhanced polarity, improved solubility
Heterocyclic (Pyridine/Indole) 190–215 Bioactivity, versatile reactivity

Biological Activity

2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone, also known by its CAS number 1443311-59-8, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C13H15F3O2
  • Molecular Weight : 260.25 g/mol
  • Chemical Structure : The compound features a trifluoromethyl group and an isobutoxy substituent on a phenyl ring, contributing to its unique reactivity and biological profile.

Analgesic Properties

Preliminary evaluations suggest that compounds similar to this compound exhibit analgesic effects. In vitro assays have shown that these compounds can reduce pain responses comparable to established analgesics. This effect may be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in pain and inflammation pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Fluorinated compounds often exhibit enhanced permeability and bioactivity against various microbial strains. While direct studies on this specific compound are sparse, analogous compounds have demonstrated significant antimicrobial effects.

Summary of Biological Activities

Activity TypeObserved EffectsReference Source
Anti-inflammatoryInhibition of TNF-α; COX inhibition
AnalgesicPain relief comparable to analgesics
AntimicrobialPotential activity against bacteriaHypothetical based on structure

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating various trifluoroacetophenone derivatives, one compound exhibited an IC50 value of 34.1 μg/mL against protein denaturation in bovine serum albumin assays. This suggests that this compound may possess similar or enhanced anti-inflammatory properties due to its structural characteristics .

Case Study 2: Analgesic Activity Assessment

Another investigation into the analgesic properties of fluorinated ketones revealed that certain derivatives produced significant pain relief in animal models. The study indicated a clear correlation between fluorination and increased analgesic efficacy, suggesting that this compound could also exhibit notable analgesic effects .

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